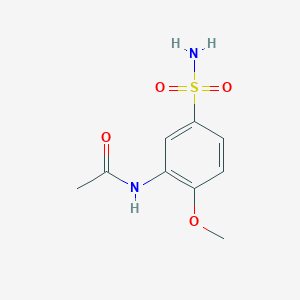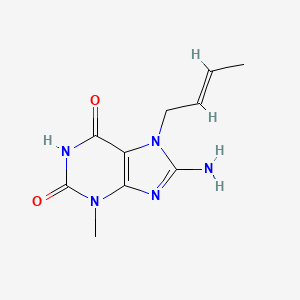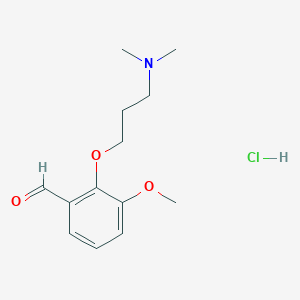
1-(Ethylamino)propan-2-ol
Descripción general
Descripción
1-(Ethylamino)propan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies :
- A study by Nycz et al. (2011) explored the structural characterization of cathinones, including compounds with structural similarity to 1-(Ethylamino)propan-2-ol. This research involved X-ray diffraction and computational studies, contributing to the understanding of molecular structures and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Drug Potential :
- A derivative of this compound, specifically 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and investigated for its anticancer properties by Nishizaki et al. (2014). The compound exhibited effectiveness against various cancer cell lines and suppressed tumor growth in mice, indicating its potential as an anticancer drug (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
Adrenolytic Activity and Pharmacological Potential :
- Research conducted by Groszek et al. (2009) focused on the synthesis of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs and their enantiomers. These compounds showed promise in pharmacological applications due to their adrenolytic activity and potential for treating cardiovascular conditions (Groszek, Nowak‐Król, Wdowik, Świerczyński, Bednarski, Otto, Walczak, & Filipek, 2009).
Corrosion Inhibition :
- Gao, Liang, and Wang (2007) studied the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their application in inhibiting carbon steel corrosion. This research highlights the potential industrial applications of this compound derivatives in corrosion prevention (Gao, Liang, & Wang, 2007).
Pharmacokinetic Studies :
- A study by Walczak (2014) developed an LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, demonstrating the application of these compounds in pharmacokinetic studies and their relevance in medical research (Walczak, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of 1-(Ethylamino)propan-2-ol.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the activity of this compound . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(Ethylamino)propan-2-ol plays a significant role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with adrenoceptors, particularly α1- and β1-adrenoceptors, exhibiting adrenolytic activity . This interaction can lead to the inhibition of adrenergic signaling pathways, which are crucial in regulating cardiovascular functions. Additionally, this compound can form hydrogen bonds due to its hydroxyl group, which may influence its binding affinity to different biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving adrenergic receptors . By inhibiting these receptors, this compound can modulate cellular responses such as vasodilation, heart rate, and contractility. Furthermore, it can affect gene expression and cellular metabolism by altering the activity of enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to a decrease in cyclic AMP (cAMP) levels, which in turn affects various cellular functions. Additionally, this compound can interact with other biomolecules through hydrogen bonding and electrostatic interactions, further influencing its activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. It has been found to be relatively stable under normal laboratory conditions, with a melting point of 13-14°C . Its long-term effects on cellular function require further study to determine any potential degradation products and their impact on cellular processes.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its effects can vary with different dosages. At lower doses, it exhibits beneficial effects such as vasodilation and reduced heart rate . At higher doses, it may cause adverse effects such as hypotension and bradycardia. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and cell membrane . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Studying its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(ethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960614 | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-86-6 | |
| Record name | 1-(Ethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)



![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

